molecular formula C12H16OS B14066237 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one

1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14066237
M. Wt: 208.32 g/mol
InChI Key: YPBAGQAJUMMGQO-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of an ethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-ethyl-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can influence its binding affinity and specificity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

  • 1-(5-Methyl-2-(methylthio)phenyl)propan-2-one
  • 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one
  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one

Uniqueness: 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both an ethyl and a methylthio group on the phenyl ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(5-ethyl-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H16OS/c1-4-10-5-6-12(14-3)11(8-10)7-9(2)13/h5-6,8H,4,7H2,1-3H3

InChI Key

YPBAGQAJUMMGQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)SC)CC(=O)C

Origin of Product

United States

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